molecular formula C20H23NO B052841 Diphenyl(quinuclidin-4-yl)methanol CAS No. 461648-39-5

Diphenyl(quinuclidin-4-yl)methanol

Cat. No. B052841
M. Wt: 293.4 g/mol
InChI Key: VUUAKOZGGDHCRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Diphenyl(quinuclidin-4-yl)methanol involves condensation reactions under specific conditions. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and similar compounds are synthesized through condensation of piperidin-4-yl]-diphenyl-methanol with sulfonyl chloride derivatives, using methylene dichloride as the solvent and triethylamine as the base. These reactions yield products characterized by X-ray crystallography, confirming their molecular structures (Benakaprasad et al., 2007), (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds reveals a piperidine ring in a chair conformation with a distorted tetrahedral geometry around the sulfur atom. Crystallographic analysis provides detailed insights into the cell parameters and conformation of these compounds, contributing significantly to understanding their molecular structure (Girish et al., 2008).

Chemical Reactions and Properties

Derivatives of Diphenyl(quinuclidin-4-yl)methanol undergo various chemical reactions, including antiproliferative activities when synthesized into novel compounds. These activities are evaluated against different cell lines, demonstrating the potential biological significance of these compounds (Prasad et al., 2010).

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding patterns, have been extensively studied. For instance, the crystal structure analysis of (4-Biphenyl)diphenylmethanol and similar compounds reveals isolated monomers with no hydrogen bonding in certain configurations, while others exhibit complex hydrogen bonding patterns contributing to their structural stability (Ferguson et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are influenced by the molecular structure of Diphenyl(quinuclidin-4-yl)methanol derivatives. Studies focusing on the interaction mechanisms and chemical reactivity provide insights into the potential applications of these compounds in various fields, such as catalysis and material science (Wardell et al., 2011).

Scientific Research Applications

Synthesis and Crystal Structure

Research on diphenyl(quinuclidin-4-yl)methanol derivatives often focuses on their synthesis and the detailed analysis of their crystal structure. For example, the synthesis of related compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol through the condensation of diphenyl(piperidin-4-yl)methanol derivatives has been characterized by spectroscopic techniques and X-ray crystallography, revealing the conformation of the piperidine ring and the geometric arrangement around the sulfur atom (H. R. Girish et al., 2008). This type of research contributes to the understanding of the structural characteristics that could influence the chemical reactivity and physical properties of these compounds.

Antiproliferative Activity

Some derivatives of diphenyl(quinuclidin-4-yl)methanol have been synthesized and evaluated for their antiproliferative activity against various carcinoma cell lines. These studies have led to the identification of certain derivatives as potent antiproliferative agents, underscoring the potential of these compounds in the development of new anticancer therapies (S. Benaka Prasad et al., 2010).

Application in Organic Synthesis

Diphenyl(quinuclidin-4-yl)methanol derivatives have also found applications in the field of organic synthesis. For example, the improved synthesis of (4-ethenylphenyl)diphenyl methanol and its use in the preparation of trityl functionalized polystyrene resin for solid-phase organic synthesis demonstrates the utility of these compounds in facilitating chemical reactions and producing new materials with potential applications in chemistry and material science (R. Manzotti et al., 2000).

Catalytic Asymmetric Hydrogenation

The derivatives of diphenyl(quinuclidin-4-yl)methanol have been utilized as catalysts in asymmetric hydrogenation reactions, showcasing their role in producing chiral alcohols with high enantiomeric excess. This application is crucial for the synthesis of optically active compounds, which are of significant interest in pharmaceutical chemistry and synthetic organic chemistry (N. Arai et al., 2010).

Photoredox Catalysis in Carbohydrate Chemistry

Research involving diphenylborinic acid and quinuclidine as cocatalysts for site- and stereoselective C-H alkylation of carbohydrates under photoredox conditions highlights the versatility of quinuclidine derivatives in facilitating complex chemical transformations. These findings have implications for the synthesis of structurally complex molecules with high precision (Victoria Dimakos et al., 2019).

Safety And Hazards

Diphenyl(quinuclidin-4-yl)methanol is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, and avoiding dust formation . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, it is recommended to flush eyes with water . If swallowed, it is advised to rinse mouth with water and consult a physician .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-yl(diphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUAKOZGGDHCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(quinuclidin-4-yl)methanol

CAS RN

461648-39-5
Record name 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of phenyllithium (1.5-1.7 M in 70 cyclohexane/30 ether, 20.0 mL, 32 mmol) was chilled down to −30° C. under Ar. Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (1.51 g, 8.23 mmol) in THF (20 mL) was slowly added to the reaction mixture at −30° C. over 25 min. The reaction was allowed to warm up to room temperature over 16 h. The reaction was quenched with H2O and then evaporated to dryness under vacuum. H2O and EtOAc were added, causing a white solid to crash out. This solid was filtered off, to give the title compound (0.79 g). The aqueous phase was further extracted with EtOAc, the combined organic layers were dried over MgSO4, filtered, and concentrated under vacuum. The crude product was treated with EtOAc and hexane and filtered to yield more of the title compound (0.67 g). Total yield (1.46 g, 60.7%). EI-MS m/z 294(M+H+) Rt (1.37 min).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl isonipecotate (600 g) and DBU (600 ml) were dissolved in toluene (3000 ml) and heated to 100° C. 2-Chloroethanol (330 ml) was added over 2 hours and the mixture stirred at 109° C. for a further 4.5 hours. The temperature was adjusted to 55-65° C. and thionyl chloride (378 ml) added. After stirring for 1 hour the mixture was cooled to 30° C. and water (1800 ml) and 40% w/w aqueous potassium carbonate (3350 g) were added. The layers were separated and the aqueous layer extracted with toluene (3000 ml). The combined organic layers were washed with water (600 ml) and dried by addition of toluene (2000 ml) and concentration to 6000 ml by vacuum distillation. A solution assay showed 94% conversion from ethyl isonipecotate. 0.5M Potassium hexamethyldisilazide in toluene (8400 ml) was added at 45-50° C. and the mixture stirred for 2 hours. Further 0.5M potassium hexamethyldisilazide in toluene (1260 ml) was added and the mixture stirred for 30 minutes. Ethanol (390 ml) was added and the mixture concentrated to 8400 ml by vacuum distillation. Acetic acid (850 ml) was added and the mixture stirred at 45° C. for 15 hours. A 26% w/w aqueous potassium carbonate solution (8110 g) was added and the layers separated. The aqueous layer was extracted with toluene (4800 ml). The combined organic layers were split in two halves and filtered using filter aid (38 g of Celite or Harborlite), recombined and concentrated to 6000 ml by vacuum distillation. The solution was cooled to 0-5° C. and 2M phenyl lithium in dibutyl ether (3840 ml) added. After one hour, water (3000 ml) and n-butanol (3960 ml) were added and the mixture heated to 83° C. The aqueous layer was removed and the organic layer washed with water (3000 ml). The organic phase was concentrated to 12000 ml by distillation with addition of toluene, then cooled to 20° C. and stirred overnight. The product was filtered, washed with toluene (2×1200 ml) and dried under vacuum at 70° C. to give a white solid (561 g, 50%). EI-MS m/z 294 (M+H+) Rt (3.7 min).
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Quantity
378 mL
Type
reactant
Reaction Step Three
Quantity
3350 g
Type
reactant
Reaction Step Four
Name
Quantity
1800 mL
Type
solvent
Reaction Step Four
Name
Yield
50%

Synthesis routes and methods III

Procedure details

Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate (199 g, for example, as prepared by Example 1) in water (800 ml) was added to toluene (2000 ml) and potassium carbonate (118 g) in water (800 ml) and rinsed in with water (400 ml). The mixture was stirred until a biphasic solution was obtained. The aqueous layer was separated and extracted with toluene (3000 ml). The combined organic layers were concentrated to 4000 ml by vacuum distillation. This solution was added to 0.5 M potassium hexamethyldisilazide in toluene (1700 ml) and toluene (2000 ml) at 40° C. Acetic acid (178 ml) was added, the mixture concentrated to 4000 ml by vacuum distillation and added to an 18% w/w aqueous potassium carbonate solution (2432 g). The layers were separated, the organic layer was concentrated to 3000 ml by vacuum distillation and toluene (1000 ml) added. The solution was cooled to −15° C. and 2M phenyl lithium in dibutyl ether (800 ml) added. Water (2000 ml) and n-butanol (700 ml) were added and the mixture heated to 75° C. The aqueous layer was removed and the organic layer washed with water (1000 ml). Toluene (1000 ml) was added and mixture distilled until 3000 ml of solvent had been removed, then cooled to 20° C. and stirred overnight. The product was filtered, washed with toluene (2×200 ml) and dried under vacuum at 40° C. to give a white solid (131 g, 57%). EI-MS m/z 294 (M+H+) Rt (3.6 min).
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Yield
57%

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